molecular formula C8H6Cl2O3 B166613 (2,6-Dichlorophenoxy)acetic acid CAS No. 575-90-6

(2,6-Dichlorophenoxy)acetic acid

Cat. No.: B166613
CAS No.: 575-90-6
M. Wt: 221.03 g/mol
InChI Key: KHZWIIFEFQBNKL-UHFFFAOYSA-N
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Description

(2,6-Dichlorophenoxy)acetic acid is a useful research compound. Its molecular formula is C8H6Cl2O3 and its molecular weight is 221.03 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The compound has been submitted to the National Cancer Institute (NCI) for testing and evaluation and the Cancer Chemotherapy National Service Center (NSC) number is 409411. The United Nations designated GHS hazard class pictogram is Irritant, and the GHS signal word is WarningThe storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mechanism of Action

Properties

IUPAC Name

2-(2,6-dichlorophenoxy)acetic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H6Cl2O3/c9-5-2-1-3-6(10)8(5)13-4-7(11)12/h1-3H,4H2,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KHZWIIFEFQBNKL-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C(=C1)Cl)OCC(=O)O)Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H6Cl2O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30206114
Record name 2,6-Dichlorophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

221.03 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

575-90-6
Record name (2,6-Dichlorophenoxy)acetic acid
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=575-90-6
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2,6-Dichlorophenoxyacetic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000575906
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (2,6-Dichlorophenoxy)acetic acid
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=409411
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Record name 2,6-Dichlorophenoxyacetic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30206114
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2,6-dichlorophenoxyacetic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.008.542
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name 2,6-DICHLOROPHENOXYACETIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/LG89KT4A2B
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Customer
Q & A

Q1: How does the structure of 2,6-dichlorophenoxyacetic acid relate to its activity as a plant growth regulator?

A1: Research suggests that the position of chlorine atoms on the phenyl ring significantly influences the activity of phenoxyacetic acid derivatives. While compounds like 2,4-dichlorophenoxyacetic acid (2,4-D) exhibit auxin-like activity, promoting growth, 2,6-D acts as an anti-auxin []. This suggests that the steric hindrance caused by chlorine atoms at the 2 and 6 positions may interfere with the binding of 2,6-D to auxin receptors, leading to antagonistic effects. Interestingly, bulky alkyl substituents at the 2 and 6 positions, like in 2,6-diisopropylphenoxyacetic acid, were found to promote flowering in Sagittaria pygmaea, showcasing the diverse effects of different substituents in this position [].

Q2: How does 2,6-dichlorophenoxyacetic acid impact amino acid transport in plant cells?

A2: Studies on tobacco cells (Nicotiana tabacum L.) showed that 2,6-D, unlike 2,4-D, did not inhibit serine transport into the cells [, ]. This finding suggests that 2,6-D might not directly interact with the cellular mechanisms responsible for serine uptake or that its binding affinity to these targets is significantly lower compared to 2,4-D.

Q3: Can 2,6-dichlorophenoxyacetic acid be detected in environmental samples, and if so, how?

A3: Yes, sensitive analytical techniques have been developed to detect 2,6-D in complex matrices like drinking water. One such method combines dispersive liquid-liquid microextraction (DLLME) with online preconcentration micellar electrokinetic chromatography (MEKC) and diode array detection []. This approach allows for the detection of 2,6-D at limits of quantification as low as 0.2 μg/kg, highlighting the potential for monitoring this compound in environmental samples.

Q4: Can modified carbon paste electrodes be used to detect chlorinated phenoxyacetic acids like 2,6-D in water samples?

A5: Yes, researchers have successfully developed modified carbon paste electrodes (CPEs) utilizing activated carbon for the detection of chlorinated phenoxyacetic acids, including 2,6-D []. These modified CPEs demonstrate enhanced electroactive surface area and sensitivity compared to bare CPEs. The study highlights the potential of using modified CPEs as a sensitive and cost-effective tool for monitoring 2,6-D and related compounds in water samples.

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